2-Imino-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one
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Overview
Description
2-Imino-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one typically involves the reaction of thiosemicarbazide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the thiazolidine ring .
Industrial Production Methods
This may include the use of catalysts, controlled temperatures, and solvent systems that favor the desired reaction pathway .
Chemical Reactions Analysis
Types of Reactions
2-Imino-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazolidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 2-Imino-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Imino-5-[(4-chlorophenyl)methyl]-1,3-thiazolidin-4-one
- 2-Imino-5-[(4-methylphenyl)methyl]-1,3-thiazolidin-4-one
- 2-Imino-5-[(4-nitrophenyl)methyl]-1,3-thiazolidin-4-one
Uniqueness
2-Imino-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This methoxy group can enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy in medicinal applications .
Properties
CAS No. |
155621-63-9 |
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Molecular Formula |
C11H12N2O2S |
Molecular Weight |
236.29 |
IUPAC Name |
2-amino-5-[(4-methoxyphenyl)methyl]-1,3-thiazol-4-one |
InChI |
InChI=1S/C11H12N2O2S/c1-15-8-4-2-7(3-5-8)6-9-10(14)13-11(12)16-9/h2-5,9H,6H2,1H3,(H2,12,13,14) |
InChI Key |
DYULVWDIPYTGTJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC2C(=O)N=C(S2)N |
solubility |
not available |
Origin of Product |
United States |
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